molecular formula C13H10Cl2N4S B11503595 1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate

1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate

Cat. No.: B11503595
M. Wt: 325.2 g/mol
InChI Key: OZZTVMBSHSAVBK-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate is a complex heterocyclic compound It features a triazole ring fused with a pyridazine ring, and is substituted with a 2,4-dichlorobenzyl group and a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzyl chloride with a triazole derivative in the presence of a base can yield the desired product. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, and the use of catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolate group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate stands out due to its unique combination of a triazole and pyridazine ring system, along with the presence of a thiolate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H10Cl2N4S

Molecular Weight

325.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-thiolate

InChI

InChI=1S/C13H10Cl2N4S/c1-8-4-12(20)13-18(16-7-19(13)17-8)6-9-2-3-10(14)5-11(9)15/h2-5,7H,6H2,1H3

InChI Key

OZZTVMBSHSAVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=N[N+](=C2C(=C1)[S-])CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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